19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one

Catalog No.
S548152
CAS No.
856691-93-5
M.F
C28H27N7O
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamin...

CAS Number

856691-93-5

Product Name

19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one

IUPAC Name

19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one

Molecular Formula

C28H27N7O

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C28H27N7O/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32)

InChI Key

AEULIVPVIDOLIN-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O

Solubility

Soluble in DMSO, not in water

Synonyms

11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one, CEP-11981

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O

Description

The exact mass of the compound Cep-11981 is 477.22771 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one is a complex organic molecule characterized by its intricate polycyclic structure and multiple functional groups. This compound features a tetraza framework, incorporating four nitrogen atoms within its cyclic structure, which is typical of compounds designed for specific biological interactions. The presence of a pyrimidinylamino group suggests potential interactions with biological targets such as enzymes or receptors.

The chemical reactivity of this compound can be influenced by various functional groups present in its structure. The pyrimidinylamino moiety may participate in nucleophilic substitution reactions, while the tetraza framework can engage in coordination chemistry with metal ions. Additionally, the double bonds within the octaene structure may undergo electrophilic addition or polymerization under certain conditions.

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the pyrimidine ring is particularly noteworthy as it is a common scaffold in many pharmaceuticals, suggesting that this compound may also possess similar bioactive properties. Specific biological assays would be necessary to fully elucidate its pharmacological potential.

The synthesis of 19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one typically involves multi-step synthetic routes due to its complex structure. Common methods may include:

  • Cyclization Reactions: Formation of the hexacyclic framework through cyclization of appropriate precursors.
  • Functional Group Modifications: Introducing the methyl and propyl groups via alkylation reactions.
  • Pyrimidine Integration: Incorporating the pyrimidinylamino group through condensation reactions with suitable amines.

This compound holds potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and possible biological activity, it may serve as a lead compound for drug development.
  • Material Science: The unique properties of the tetraza framework could make it useful in creating novel materials with specific mechanical or electronic properties.
  • Agricultural Chemicals: If found to possess antimicrobial properties, it could be developed into a pesticide or herbicide.

Interaction studies involving this compound would focus on its binding affinity to specific biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Additionally, molecular docking studies could provide insights into the binding mechanisms and affinities.

Several compounds share structural similarities with 19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one, including:

  • Pyrimidine-based Anticancer Agents: Many anticancer drugs feature a pyrimidine core and exhibit potent biological activity.
  • Tetraaza Compounds: These compounds often display unique coordination chemistry and biological activity due to their nitrogen-rich frameworks.
  • Polycyclic Aromatic Compounds: While structurally distinct from tetraaza compounds, they share similar electronic properties which can influence their reactivity and biological interactions.

Unique Features

The uniqueness of this compound lies in its specific combination of a tetraza framework with a pyrimidine moiety and an extended octaene system. This combination potentially enhances its biological activity compared to simpler analogs by providing multiple sites for interaction with biological targets.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

477.22770851 g/mol

Monoisotopic Mass

477.22770851 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J8AY0Z4CBP

Pharmacology

Pan-VEGFR/TIE2 Tyrosine Kinase Inhibitor CEP-11981 is an orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR) and Tie2 receptor tyrosine kinases with potential antiangiogenic and antineoplastic activities. Pan-VEGFR/Tie2 tyrosine kinase inhibitor CEP-11981 selectively binds to VEGFR and Tie2 receptor tyrosine kinases, which may result in the inhibition of endothelial cell migration, proliferation and survival and the inhibition of tumor cell proliferation and tumor cell death. VEGFR and Tie2 are frequently overexpressed by a variety of tumor cell types and play crucial roles in the regulation of angiogenesis and the maintenance of tumor blood vessels. Tie2 (tyrosine kinase with immunoglobulin-like and EGF-like domains) is activated by angiopoietin-1 (Ang-1).

Other CAS

856691-93-5

Wikipedia

Cep-11981

Dates

Modify: 2024-02-18
1: Hudkins RL, Becknell NC, Zulli AL, Underiner TL, Angeles TS, Aimone LD, Albom  MS, Chang H, Miknyoczki SJ, Hunter K, Jones-Bolin S, Zhao H, Bacon ER, Mallamo JP, Ator MA, Ruggeri BA. Synthesis and biological profile of the pan-vascular endothelial growth factor receptor/tyrosine kinase with immunoglobulin and epidermal growth factor-like homology domains 2 (VEGF-R/TIE-2) inhibitor 11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo[5,4-a]pyrrolo[3,4-c]carbazol-4-one (CEP-11981): a novel oncology therapeutic agent. J Med Chem. 2012 Jan 26;55(2):903-13. doi: 10.1021/jm201449n. Epub 2012 Jan 6. Erratum in: J Med Chem. 2012 Apr 26;55(8):4025. PubMed PMID: 22148921.

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